N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine is an organic compound characterized by its unique structural features, which include a benzodioxole moiety and a methoxypropan-2-yl amine group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. It is classified as an amine due to the presence of an amine functional group, and it belongs to a broader category of compounds derived from benzodioxole, which are known for their diverse biological activities.
The synthesis of N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine can be achieved through several methods, typically involving the following steps:
In industrial settings, the synthesis may utilize automated reactors to control parameters like temperature and pressure, ensuring consistent quality. Batch or continuous processes may be employed depending on the scale of production.
N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine has a molecular formula of and a molecular weight of approximately 209.25 g/mol. The compound features a complex structure that can be represented in various formats:
Property | Data |
---|---|
IUPAC Name | N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine |
CAS Number | Not available |
Molecular Formula | C₁₁H₁₅N₁O₄ |
Molecular Weight | 209.25 g/mol |
InChI Key | Not available |
Canonical SMILES | COCC(=O)CC1=CC2=C(C=C1)OCO2 |
The structure exhibits significant steric and electronic characteristics due to the presence of both the benzodioxole ring and the methoxy group.
N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, thereby modulating their activity. This interaction is crucial for its potential therapeutic effects, which are currently being explored in various research contexts.
The physical properties of N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine include:
The chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, making it suitable for further chemical modifications.
N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine has diverse applications in scientific research:
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0